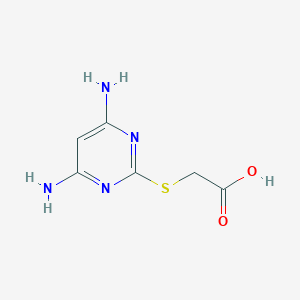

![molecular formula C26H36O9 B188073 6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine CAS No. 61260-08-0](/img/structure/B188073.png)

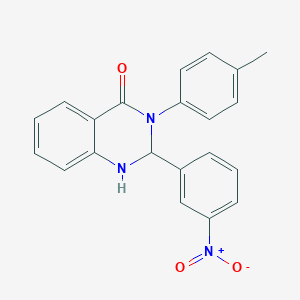

6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The chemical compound 6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine, also known as cyclodextrin, is a cyclic oligosaccharide composed of glucose subunits. It has been widely used in various scientific research applications due to its unique properties. In

Mechanism Of Action

The mechanism of action of 6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine involves the formation of inclusion complexes with guest molecules. The hydrophobic guest molecule is encapsulated within the hydrophobic cavity of the 6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine, forming a stable complex. This complex can then be transported through the body, delivering the guest molecule to its target site.

Biochemical And Physiological Effects

Cyclodextrin has been shown to have low toxicity and is generally considered safe for use in various applications. However, some studies have shown that 6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine can cause cytotoxicity in certain cell lines. Cyclodextrin has also been shown to affect lipid metabolism and cholesterol homeostasis in animal models.

Advantages And Limitations For Lab Experiments

Cyclodextrin has several advantages for use in lab experiments, including its ability to improve solubility and stability of hydrophobic molecules, its low toxicity, and its ability to form inclusion complexes with various guest molecules. However, 6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine can also have limitations, including its high cost, limited availability, and potential for cytotoxicity in certain cell lines.

Future Directions

Cyclodextrin has a wide range of potential future directions, including its use in drug delivery systems, food and cosmetics industry, and agriculture industry. Further research is needed to explore the potential cytotoxicity of 6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine in certain cell lines and to develop more efficient and cost-effective methods for its synthesis and purification. Additionally, the development of new 6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine derivatives with improved properties and functionality is an area of future research.

Synthesis Methods

Cyclodextrin can be synthesized through enzymatic conversion of starch by 6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine glycosyltransferase. The process involves the hydrolysis of starch by amylase, followed by the action of 6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine glycosyltransferase to produce 6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine. The resulting 6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine is then purified through various methods, including chromatography and crystallization.

Scientific Research Applications

Cyclodextrin has been widely used in scientific research due to its unique ability to form inclusion complexes with various guest molecules. This property makes it an ideal candidate for drug delivery systems, as it can encapsulate hydrophobic drugs and improve their solubility and stability. Cyclodextrin has also been used in the food industry as a flavor and fragrance enhancer, as well as in the cosmetics industry as a stabilizer and emulsifier.

properties

CAS RN |

61260-08-0 |

|---|---|

Product Name |

6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine |

Molecular Formula |

C26H36O9 |

Molecular Weight |

492.6 g/mol |

IUPAC Name |

2,5,8,11,18,21,24,27,30-nonaoxatricyclo[29.4.0.012,17]pentatriaconta-1(35),12,14,16,31,33-hexaene |

InChI |

InChI=1S/C26H36O9/c1-3-7-25-23(5-1)32-19-15-28-11-9-27-10-12-29-16-20-33-24-6-2-4-8-26(24)35-22-18-31-14-13-30-17-21-34-25/h1-8H,9-22H2 |

InChI Key |

GHYKVVHGPCZVOG-UHFFFAOYSA-N |

SMILES |

C1COCCOC2=CC=CC=C2OCCOCCOCCOC3=CC=CC=C3OCCOCCO1 |

Canonical SMILES |

C1COCCOC2=CC=CC=C2OCCOCCOCCOC3=CC=CC=C3OCCOCCO1 |

synonyms |

dibenzo-27-crown-9 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid](/img/structure/B187991.png)

![N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide](/img/structure/B187996.png)

![2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B187998.png)

![3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B188001.png)

![2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one](/img/structure/B188006.png)

![N-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide](/img/structure/B188007.png)

![[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B188008.png)

![6-Amino-3-methyl-4-(5-methylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B188013.png)